molecular formula C14H9ClN2O2 B2371090 6-chloro-3-hydroxy-2-phenyl-4(3H)-quinazolinone CAS No. 100527-73-9

6-chloro-3-hydroxy-2-phenyl-4(3H)-quinazolinone

Cat. No.: B2371090
CAS No.: 100527-73-9
M. Wt: 272.69
InChI Key: KAMMLCAGQVHQQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-hydroxy-2-phenyl-4(3H)-quinazolinone is a heterocyclic compound characterized by a quinazolinone core substituted with chlorine at position 6, a hydroxyl group at position 3, and a phenyl ring at position 2. Quinazolinones are pharmacologically significant due to their structural versatility, enabling interactions with diverse biological targets. This compound’s unique substitution pattern may influence its physicochemical properties (e.g., solubility, bioavailability) and biological activity, particularly in anti-inflammatory, antimicrobial, or enzyme inhibitory roles .

Properties

IUPAC Name

6-chloro-3-hydroxy-2-phenylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-10-6-7-12-11(8-10)14(18)17(19)13(16-12)9-4-2-1-3-5-9/h1-8,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMMLCAGQVHQQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Niementowski’s Cyclocondensation

The Niementowski reaction remains a cornerstone for synthesizing 4-oxoquinazoline derivatives. Adapted for 6-chloro-3-hydroxy-2-phenyl-4(3H)-quinazolinone, this method involves the condensation of substituted anthranilic acids with formamide or urea derivatives. For instance, 3-chloroanthranilic acid reacts with N-phenylformamide at 125–130°C to form the quinazolinone core. The reaction proceeds via intramolecular cyclization, with the hydroxy group at position 3 arising from the hydrolysis of intermediate imine species.

Reaction Scheme
$$
\text{3-Chloroanthranilic Acid} + \text{N-Phenylformamide} \xrightarrow{\Delta} \text{this compound} + \text{H}_2\text{O}
$$

Optimization Notes :

  • Elevated temperatures (>120°C) enhance cyclization but risk decomposition.
  • Catalytic acetic acid improves yields by stabilizing reactive intermediates.

Acid Chloride-Mediated Cyclization

A patent by details the synthesis using 4-chlorosalicylic acid and anthranilamide . The acid is first converted to its chloride using thionyl chloride, followed by coupling with anthranilamide in a benzene-diethyl ether mixture. Cyclization under basic conditions (5% NaOH) yields the target compound with a melting point of 345–347°C.

Procedure :

  • Chlorination : 4-Chlorosalicylic acid (86.3 g) reacts with thionyl chloride (150 mL) and pyridine (0.5 mL) at 30–40°C for 3 hours.
  • Coupling : The acid chloride is added to anthranilamide (55 g) and K₂CO₃ (70 g) in benzene/ether.
  • Cyclization : The intermediate is treated with NaOH (1400 mL, 5%), heated to 100°C, and acidified with acetic acid.

Yield : ~65% after recrystallization from phenol.

Modern Methodologies

Copper-Catalyzed Ullmann Coupling

Recent advances employ copper catalysts to facilitate N-arylation between o-iodobenzaldehyde and amidine hydrochlorides . This method, adapted from, introduces the phenyl group at position 2 via a ligand-free Ullmann reaction. The hydroxy group is subsequently installed through oxidative hydrolysis.

Conditions :

  • Catalyst: CuI (10 mol%)
  • Base: K₃PO₄
  • Solvent: DMF, 110°C, 24 hours.

Advantages :

  • Avoids harsh acidic/basic conditions.
  • Enables regioselective introduction of substituents.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for intermediate formation. For example, 3-amino-2-phenylquinazolin-4(3H)-one (a precursor) is synthesized in 15 minutes at 150°C using ethanol as a solvent. Subsequent condensation with aldehydes under microwave conditions (80°C, 10 minutes) affords derivatives with >85% purity.

Comparative Analysis of Methods

Method Yield Reaction Time Conditions Key Advantage
Niementowski’s Synthesis 45–55% 6–8 hours High temperature, acid Simplicity, scalability
Acid Chloride Cyclization 60–65% 12–14 hours Basic hydrolysis High crystallinity
Ullmann Coupling 70–78% 24 hours Cu catalysis, DMF Regioselectivity
Microwave Synthesis 80–85% 25 minutes Microwave irradiation Rapid, energy-efficient

Challenges and Optimization Strategies

Purification Difficulties

The compound’s low solubility in common solvents (e.g., ethanol, water) necessitates recrystallization from phenol or DMF-water mixtures. Alternative strategies include:

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves impurities.
  • Acid-Base Extraction : Utilizes pH-dependent solubility in aqueous HCl/NaOH.

Byproduct Formation

Side reactions, such as over-chlorination or dimerization, are mitigated by:

  • Controlled Stoichiometry : Limiting thionyl chloride to 1.2 equivalents.
  • Low-Temperature Cyclization : Maintaining reactions below 70°C during NaOH treatment.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-hydroxy-2-phenyl-4(3H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydroquinazolinone derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that quinazolinone derivatives, including 6-chloro-3-hydroxy-2-phenyl-4(3H)-quinazolinone, exhibit potent anticancer properties. Studies have demonstrated that modifications to the quinazolinone core can enhance cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and non-small cell lung cancer (NSCLC) . The compound's mechanism involves the inhibition of key signaling pathways, particularly through the inhibition of tyrosine kinases like EGFR and CDK2 .

Antimicrobial Properties
The compound has also been explored for its antimicrobial potential. Related quinazolinone derivatives have shown efficacy against a range of bacterial strains, suggesting that this compound may possess similar properties . This makes it a candidate for further investigation in the development of new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of quinazolinones is crucial for optimizing their biological activity. Key observations include:

  • Substituent Effects : Electron-donating or electron-withdrawing groups at specific positions on the quinazoline ring significantly influence potency against target enzymes. For example, fluorine substitutions have been linked to increased cytotoxicity .
  • Amine Group Influence : The nature of substituents on the amine group affects biological activity. Variants with different phenyl substitutions exhibit varying levels of potency against cancer cell lines .

Data Tables

The following tables summarize key findings regarding the biological activities and properties of this compound and related compounds.

Table 1: Biological Activities

Activity TypeCompoundIC50 Value (µM)Target Enzyme/Cell Line
CytotoxicityQuinazolin derivative0.20 - 0.84MCF7
Tyrosine Kinase InhibitionQuinazolin derivative0.173CDK2
Antimicrobial ActivityRelated quinazolin compoundVariesVarious bacterial strains

Several studies highlight the efficacy of quinazolinone derivatives:

Cytotoxicity Studies : A study evaluating multiple quinazolinone derivatives found that certain compounds exhibited potent cytotoxicity against MCF7 cells with IC50 values ranging from 0.20 to 0.84 µM, indicating that structural modifications can lead to enhanced anticancer properties .

Kinase Inhibition : Research has shown that some quinazolinones act as ATP non-competitive inhibitors against CDK2 and competitive inhibitors against EGFR, indicating their potential as targeted therapies in oncology .

Mechanism of Action

The mechanism of action of 6-chloro-3-hydroxy-2-phenyl-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazolinone Derivatives

Key Observations :

  • Halogen Position : The position of chlorine significantly affects activity. For example, UR-9825 (7-Cl) shows potent antifungal activity, whereas 6-chloro substitution in the target compound may favor anti-inflammatory or antioxidant roles .
  • Hydroxyl Group : The 3-OH group in the target compound could enhance antioxidant capacity via radical scavenging, similar to 2-thioxo derivatives in .
  • Phenyl vs. Heterocyclic Substituents : Compounds with benzothiazole or triazole groups (e.g., UR-9825) exhibit targeted enzyme inhibition, while the phenyl group in the target compound may favor broader anti-inflammatory interactions .
Pharmacokinetic and Toxicity Profiles
  • The target compound’s hydroxyl group may improve solubility but reduce membrane permeability compared to lipophilic analogs .
  • Neurotoxicity : Methaqualone analogs with 2-methyl and 3-aryl groups showed neurotoxicity in rodents, suggesting that the target compound’s 3-OH and 2-Ph substituents might mitigate such effects .
Mechanism of Action
  • COX-2 Inhibition: Sulfonamide-substituted quinazolinones (e.g., 2,3-disubstituted derivatives) show strong COX-2 binding via electrostatic interactions, while the target compound’s 3-OH group may interact with catalytic residues similarly to phenolic inhibitors .
  • Antioxidant Activity: Hydroxyl and thiol groups in quinazolinones (e.g., 2-SH in 8L-310S) contribute to radical scavenging, though 8L-310S’s inactivity in Dnm1 inhibition suggests substituent-specific effects .

Biological Activity

6-Chloro-3-hydroxy-2-phenyl-4(3H)-quinazolinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes its biological properties, mechanisms of action, and relevant research findings.

Overview of Quinazolinone Derivatives

Quinazolinones are a class of heterocyclic compounds known for their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The structural features of quinazolinones allow for modifications that can enhance their pharmacological effects.

Biological Activities

1. Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HT-29 (colon cancer)
  • PC3 (prostate cancer)

The mechanism of action involves cell cycle arrest at the G2/M phase and induction of apoptosis, as evidenced by studies indicating significant cytotoxicity with IC50 values in the low micromolar range .

Cell LineIC50 (µM)
MCF-710
HT-2912
PC310

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The substituents on the phenyl ring play a crucial role in modulating the antimicrobial profile .

3. Enzyme Inhibition

This compound has been investigated as a potential inhibitor of several enzymes, including:

  • PI3K
  • HDAC
  • CDK2

These enzymes are critical in various signaling pathways associated with cancer progression. For instance, the compound has shown to inhibit CDK2 with an IC50 comparable to established inhibitors like imatinib .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding: The compound can bind to the active sites of enzymes, inhibiting their function.
  • Receptor Modulation: It may also modulate receptor activity by interacting with binding sites on receptor proteins, affecting downstream signaling pathways.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • Cytotoxicity Studies: A study reported that derivatives of quinazolinones showed significant cytotoxic effects on various cancer cell lines, indicating potential for development as anticancer agents .
  • Antimicrobial Evaluation: Another investigation found that specific structural modifications enhanced the antimicrobial efficacy against resistant bacterial strains .
  • Enzyme Inhibition Assays: Research demonstrated that 6-chloro derivatives exhibited potent inhibitory effects on HDAC and PI3K enzymes, suggesting their utility in cancer therapy .

Q & A

Q. What are the common synthetic routes for 6-chloro-3-hydroxy-2-phenyl-4(3H)-quinazolinone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of anthranilic acid derivatives or modifications of preformed quinazolinone scaffolds. For example:

  • Route 1: Condensation of methyl N-acetylanthranilate with substituted amines in the presence of P₂O₅ and amine hydrochlorides, achieving yields up to 88% .
  • Route 2: Halogenation of precursor quinazolinones using SnCl₂ or KF in diethylene glycol, with yields ranging from 90–96% .

Q. Table 1: Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Key Reference
Cyclization with P₂O₅P₂O₅, N,N-dimethylcyclohexylamine88
Halogenation (SnCl₂/KF)SnCl₂ (reduction), KF (fluorination)90–96

Q. How is the structural characterization of this compound validated?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy: Distinct signals for aromatic protons (δ 7.27–8.3 ppm) and substituents (e.g., methyl groups at δ 2.65 ppm) .
  • IR Spectroscopy: C=O stretching at ~1680 cm⁻¹ and O–H/N–H bands near 3200–3500 cm⁻¹ .
  • Mass Spectrometry: Molecular ion peaks matching the theoretical mass (e.g., 287.74 g/mol for derivatives) .

Q. What biological activities are associated with this compound?

Methodological Answer: Quinazolinones exhibit diverse bioactivities:

  • Anti-inflammatory: COX-2 inhibition (e.g., IC₅₀ values < 1 µM for select derivatives) .
  • Antimicrobial: Gram-positive bacterial inhibition (MIC: 8–32 µg/mL) via disruption of cell wall synthesis .

Advanced Research Questions

Q. How can synthetic yields be optimized for halogenated derivatives?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., diethylene glycol) enhance reactivity in fluorination reactions .
  • Catalyst Use: SnCl₂ improves reduction efficiency, while KF facilitates nucleophilic substitution .
  • Temperature Control: Reflux conditions (160°C) for KF-mediated fluorination maximize yields .

Q. What strategies resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Dose-Response Analysis: Compare activity at standardized doses (e.g., 50 mg/kg body weight in murine models) .
  • Structural Confirmation: Validate purity via HPLC and crystallography to rule out isomer interference .
  • Mechanistic Studies: Use enzyme inhibition assays (e.g., COX-1/COX-2 selectivity ratios) to clarify target specificity .

Q. How do substituent modifications affect structure-activity relationships (SAR)?

Methodological Answer:

  • Chloro Group: Enhances lipophilicity and membrane permeability, critical for CNS-targeted activity .
  • Hydroxy Group: Hydrogen bonding with biological targets (e.g., COX-2 active site) improves binding affinity .
  • Phenyl Ring: Electron-withdrawing substituents (e.g., -F, -Cl) increase antimicrobial potency .

Q. Table 2: SAR of Key Substituents

SubstituentPositionEffect on BioactivityReference
Cl6↑ Lipophilicity, antimicrobial
OH3COX-2 inhibition via H-bonding
Phenyl2π-Stacking with enzyme active sites

Q. What analytical methods are critical for stability studies?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Assess thermal degradation patterns (e.g., decomposition onset >200°C) .
  • High-Resolution LC-MS: Detect hydrolytic or oxidative degradation products under accelerated conditions .
  • X-ray Crystallography: Confirm structural integrity post-storage via unit cell parameter comparison .

Q. How is computational chemistry applied to predict pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Tools like SwissADME estimate logP (≈2.5) and blood-brain barrier permeability .
  • Molecular Docking: Simulate binding to COX-2 (PDB: 1PXX) to prioritize derivatives for synthesis .

Data Contradictions and Solutions

Example: Discrepancies in antimicrobial activity between studies may arise from:

  • Strain Variability: Use standardized strains (e.g., S. aureus ATCC 25923) for comparative assays .
  • Solubility Limits: Employ DMSO carriers at ≤1% to avoid solvent interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.